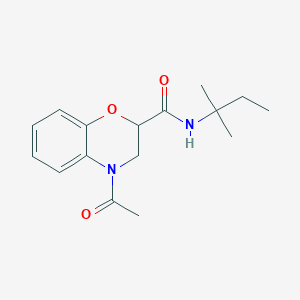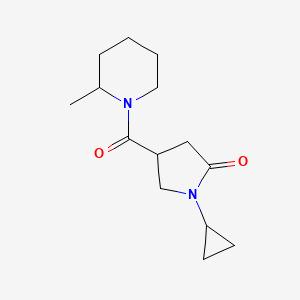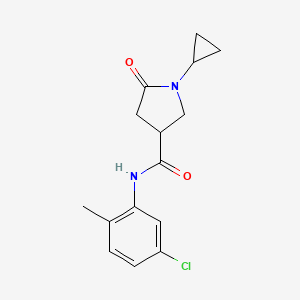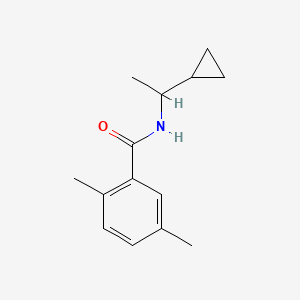
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP 94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to exhibit a high affinity for the CB1 receptor.
Mécanisme D'action
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 acts as a potent agonist of the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of the CB1 receptor has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its high affinity for the CB1 receptor, which allows for precise targeting of the central nervous system. Additionally, it has been shown to exhibit a favorable safety profile in preclinical studies. However, one of the main limitations of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253. One area of interest is its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to optimize the pharmacokinetic properties of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 to improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with cyclopropylmethylamine. The reaction is typically carried out under acidic conditions, and the resulting product is purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(10-2-3-10)15-14(16)11-4-5-12-13(8-11)18-7-6-17-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGRMHFQETVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)






![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)
![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)